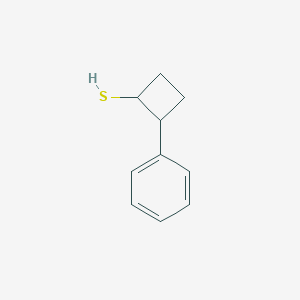

2-Phenylcyclobutane-1-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenylcyclobutane-1-thiol is a chemical compound that can be found on various chemical databases . It has a molecular weight of 164.27 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C10H12S/c11-10-7-6-9 (10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, thiols in general are known to participate in a variety of reactions. For instance, thiol-ene “click” reactions have been highlighted for their applications in polymer and materials synthesis . Thiol-yne click reactions are also noted as an interesting way to derive thiol-provided catechols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (164.27) and its InChI code . More detailed properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Reactivity

2-Phenylcyclobutane-1-thiol's synthesis and unique reactivity are highlighted in the study of strained thiophenes, such as 1,2,4,5-tetrahydrodicyclobuta[b,d]thiophene, which exhibit enhanced reactivities due to large ring strain. These compounds undergo various reactions, including Diels-Alder reactions, demonstrating their utility in synthetic chemistry for generating complex molecules with potential applications in material science and pharmaceuticals (Nakayama & Kuroda, 1993).

Thiol Reactive Probes and Chemosensors

Research on thiol reactive probes and chemosensors emphasizes the importance of thiols in biological processes and the need for selective detection methods. These probes and sensors are designed for thiol detection, which is crucial in basic research and disease diagnosis, suggesting applications of this compound derivatives in developing new fluorescent and colorimetric probes for biothiol detection (Peng et al., 2012).

Applications in Bioimaging

The development of fluorescent and colorimetric probes for thiols, including this compound derivatives, has been an active area of research due to the biological importance of thiols like cysteine, homocysteine, and glutathione. These probes have been applied in bioimaging, enabling the study of thiol-related biological processes and diseases (Chen et al., 2010).

Material Science and Nanotechnology

In material science, this compound derivatives are used in the synthesis of atomically precise, hydride-rich silver nanoclusters. These nanoclusters, protected by thiolate ligands, present new opportunities for functionalization and application in catalysis, sensing, and electronic devices, showcasing the versatility of thiolate chemistry in nanotechnology (Bootharaju et al., 2016).

Electrochemical Sensors

This compound derivatives are also integral to the development of electrochemical sensors, such as biosensors for DNA hydroxymethylation detection. These sensors rely on the covalent bonding reaction between thiols and other functional groups, indicating potential applications in epigenetic research and diagnostics (Sui et al., 2019).

Propiedades

IUPAC Name |

2-phenylcyclobutane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12S/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLDGNOGUXMZCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

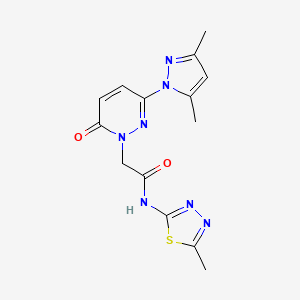

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2970537.png)

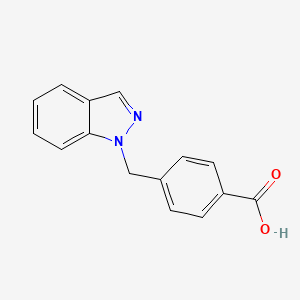

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2970539.png)

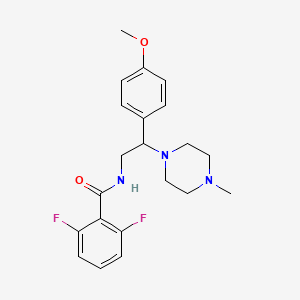

![(E)-N-[2-(3-methylphenoxy)ethyl]-2-phenylethenesulfonamide](/img/structure/B2970542.png)

![1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2970549.png)